molecular formula C24H21N3O2 B11075865 12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione

12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione

Cat. No.: B11075865
M. Wt: 383.4 g/mol
InChI Key: BWKIEAVKQZWAFM-UHFFFAOYSA-N
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Description

12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione typically involves a multicomponent reaction. One common method includes the reaction of 1,3-diketones (such as dimedone, barbituric acid, and Meldrum’s acid) with 6-aminouracil and an aromatic aldehyde. This reaction can be carried out under mechanochemical conditions using a ball-mill, which is a catalyst-free and solvent-free approach .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also involve the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interfere with its replication, leading to antitumor effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione is unique due to its specific substitution pattern and the presence of both pyrimido and quinoline rings.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

18-(4-propan-2-ylphenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione

InChI

InChI=1S/C24H21N3O2/c1-13(2)14-7-9-16(10-8-14)19-20-17-6-4-3-5-15(17)11-12-18(20)25-22-21(19)23(28)27-24(29)26-22/h3-13,19H,1-2H3,(H3,25,26,27,28,29)

InChI Key

BWKIEAVKQZWAFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)NC(=O)N5

Origin of Product

United States

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